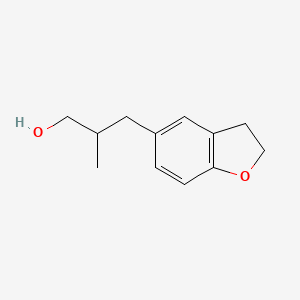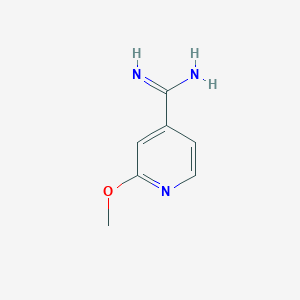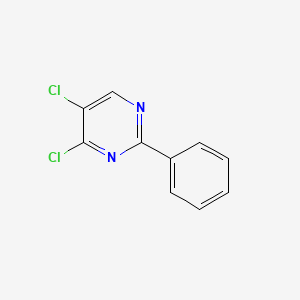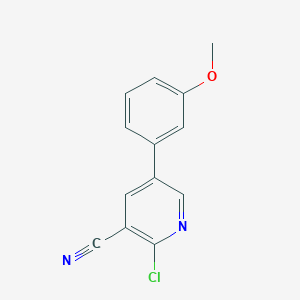
3-(2,3-dDihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-2-メチルプロパン-1-オールは、ベンゾフラン誘導体のクラスに属する化学化合物です。ベンゾフラン化合物は、その多様な生物活性と医薬品、化学、産業などのさまざまな分野における潜在的な用途で知られています。この化合物の構造には、ジヒドロ部分とプロパノール側鎖に融合したベンゾフラン環が含まれており、科学研究のためのユニークで興味深い分子となっています。
2. 製法
合成経路と反応条件
3-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-2-メチルプロパン-1-オールの合成は、いくつかの合成経路を通じて達成できます。一般的な方法の1つは、特定の条件下で適切な前駆体の環化が含まれます。 例えば、2,3-ジクロロピラジンとフェノールの反応を塩化アルミニウム(AlCl3)の存在下で行うと、ベンゾフラン環が形成されます 。その後の還元および官能基化のステップにより、目的の化合物を得ることができます。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を保証する最適化された合成経路が含まれる場合があります。連続フロー反応器と高度な触媒系を使用すると、合成プロセスの効率を向上させることができます。さらに、環境に優しい溶媒や試薬の使用など、グリーンケミストリーの原則を適用することで、生産プロセスをより持続可能にすることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,3-dichloropyrazine with phenol in the presence of aluminum chloride (AlCl3) can lead to the formation of the benzofuran ring . The subsequent reduction and functionalization steps can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can make the production process more sustainable.
化学反応の分析
反応の種類
3-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-2-メチルプロパン-1-オールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドに酸化される可能性があります。
還元: この化合物は、官能基が変化したさまざまな誘導体に還元される可能性があります。
置換: ベンゾフラン環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: ハロゲン、酸、または塩基などの試薬が置換反応を促進する可能性があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりベンゾフラン-5-カルバルデヒドが生成される可能性があり、還元によりさまざまなアルコール誘導体が生成される可能性があります。
科学的研究の応用
3-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-2-メチルプロパン-1-オールは、科学研究においていくつかの応用があります。
化学: より複雑なベンゾフラン誘導体の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物の生物活性は、さまざまな生物系に対するその影響を研究するための候補となります。
医学: 抗腫瘍活性や抗ウイルス活性などの潜在的な薬理学的特性は、創薬にとって興味深いものです。
産業: この化合物は、新しい材料や化学製品の開発に使用できます。
作用機序
3-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-2-メチルプロパン-1-オールの作用機序には、特定の分子標的および経路との相互作用が含まれます。ベンゾフラン環構造により、酵素や受容体と相互作用し、特定の生物学的プロセスを阻害または活性化することができます。 例えば、がん細胞増殖に関与する特定の酵素の活性を阻害し、抗腫瘍効果をもたらす可能性があります .
6. 類似化合物の比較
類似化合物
ベンゾフラン: より単純な構造を持つ親化合物。
2,3-ジヒドロベンゾフラン: 類似の生物活性を持つ密接に関連する化合物。
ベンゾチオフェン: 異なる薬理学的特性を持つ硫黄アナログ。
独自性
3-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-2-メチルプロパン-1-オールは、プロパノール側鎖とジヒドロ部分の存在など、その特定の構造的特徴により独自です。これらの特徴は、その独特の化学反応性と生物活性に貢献し、さまざまな科学研究への応用のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A closely related compound with similar biological activities.
Benzothiophene: A sulfur analog with distinct pharmacological properties.
Uniqueness
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of a propanol side chain and a dihydro moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)6-10-2-3-12-11(7-10)4-5-14-12/h2-3,7,9,13H,4-6,8H2,1H3 |
InChIキー |
FZOFAUVSYCESCV-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC2=C(C=C1)OCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)




![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)






